1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
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Overview
Description
The compound “1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine” is a derivative of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid . It is a complex organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group attached to a bicyclic pentane structure .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a bicyclic pentane structure, a phenyl group, and a piperidine ring . The InChI code for a similar compound, 3-phenylbicyclo[1.1.1]pentane-1-carbonitrile, is 1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 .Scientific Research Applications
Medicinal Chemistry
The BCP motif, which is a part of the compound, has generated substantial interest in medicinal chemistry . It’s seen as a contemporary lead optimization tactic, and efficient synthetic protocols for its derivatives are being developed .
Synthesis of Biologically-Relevant Targets
The compound can be used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals . The BCP halide products can be converted to other derivatives including carbonyls and alcohols .
Materials Science
Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively investigated in materials science . They are used as molecular rods, molecular rotors, supramolecular linker units, and in liquid crystals .
FRET Sensors
BCP derivatives are used in the development of FRET sensors . These sensors are used in various fields, including biological research, to monitor molecular interactions .
Metal–Organic Frameworks
BCP derivatives are used in the construction of metal–organic frameworks . These frameworks have potential applications in gas storage, catalysis, and drug delivery .
Synthesis of Aromatic Lipoxin B4 Analogue
The compound has been used in the asymmetric synthesis of an aromatic lipoxin B4 analogue . This analogue contains a conformationally rigid and potentially more metabolically resistant BCP ring incorporated into the upper alkyl chain .
Future Directions
The future directions for research on “1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine” could include further studies on its synthesis, its physical and chemical properties, and its potential biological activity. Given the complexity of this molecule, it could be of interest in the field of medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .
Mode of Action
The BCP motif, which is a part of this compound, is known to be involved in various chemical reactions . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially affect multiple biochemical pathways.
Result of Action
The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially lead to various molecular and cellular effects.
properties
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-15(18-9-5-2-6-10-18)17-11-16(12-17,13-17)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJUKPUSJJWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine |
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